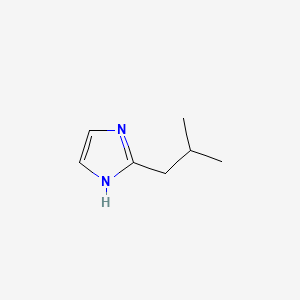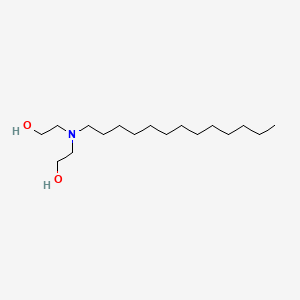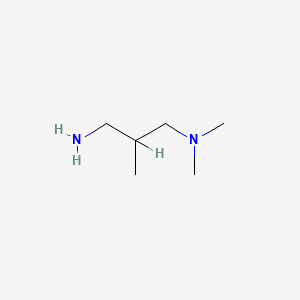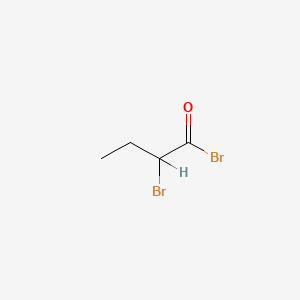
2-Bromobutyryl bromide
Vue d'ensemble
Description
2-Bromobutyryl bromide, also known as 2-bromobutyrate, is an alkyl bromide compound used in organic synthesis. It is a colorless liquid with a pungent odor and a boiling point of 95-97 °C. It is soluble in most organic solvents and is used as a reagent in the synthesis of a variety of compounds such as esters, amides, and thiols. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
1. Environmental Monitoring
- Detection of Hydrazine : 2-Bromobutyryl bromide has been used in the synthesis of a fluorescent probe for detecting hydrazine in biological and water samples. This probe, with a 4-bromobutyryl moiety as the recognition site, can specifically sense hydrazine via a cyclization cleavage reaction, providing a tool for environmental monitoring and ecological protection (Zhu et al., 2019).
2. Chemical Synthesis
- Synthesis of Hyperbranched Polymers : In the preparation of hyperbranched polymers, this compound is utilized in surface-initiated atom transfer radical polymerization. For instance, it has been used to graft hyperbranched poly(2-((bromobutyryl)oxy)ethyl acrylate) onto mesoporous silica nanoparticles, indicating potential applications in biomedicine and biotechnology (Li et al., 2010).
3. Material Science
- Development of Functionalized Nanoparticles : In material science, this compound has been employed to modify the surface of mesoporous silica nanoparticles. This modification enables further polymerization processes, paving the way for creating advanced materials with potential applications in various fields (Li et al., 2010).
4. Textile Industry
- Surface Modification of Cotton Fabric : this compound has been used for the surface-initiated atom transfer radical polymerization on cotton fabric in water. This treatment enhances the antibacterial properties of the cotton, showing promise for producing functional textiles (Xing et al., 2013).
Mécanisme D'action
Target of Action
2-Bromobutyryl bromide is a chemical compound used in various organic reactions. Its primary targets are organic compounds with nucleophilic sites, such as amines, alcohols, and carboxylic acids . The bromine atoms in this compound are highly reactive and can readily participate in nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, a nucleophile (a molecule or ion that donates an electron pair) from the target compound attacks the electrophilic carbon atom in the this compound, leading to the displacement of the bromide ion . This results in the formation of a new bond between the 2-Bromobutyryl moiety and the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific targets it interacts with. For instance, when reacting with amines, it can lead to the formation of amides . These reactions can have various downstream effects depending on the specific context and the other compounds involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific molecules it reacts with. For example, if it reacts with biological amines, it could potentially disrupt normal cellular processes by modifying the structure and function of these molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity means that it can be neutralized by nucleophiles present in the environment . Additionally, factors such as temperature and pH could potentially influence its stability and reactivity .
Safety and Hazards
2-Bromobutyryl bromide is considered hazardous. It causes severe skin burns and eye damage, and it is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
2-bromobutanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDBXNYWNUHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948952 | |
| Record name | 2-Bromobutanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26074-52-2 | |
| Record name | 2-Bromobutanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26074-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobutyryl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026074522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobutanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobutyryl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Bromobutyryl bromide be used to create bifunctional initiators for polymerization reactions?
A1: Yes, this compound can be used to synthesize bifunctional initiators for controlled polymerization techniques. [] Researchers have successfully synthesized a series of bifunctional initiators by reacting this compound with various hydroxy benzyl alcohols (3-hydroxy, 4-hydroxy, and 3,5-dihydroxy benzyl alcohols). [] These initiators contain both an atom transfer radical polymerization (ATRP) initiating site and a ring-opening polymerization (ROP) initiating site. [] This allows for the sequential polymerization of monomers compatible with each technique, leading to the formation of well-defined block copolymers. []
Q2: Can you provide an example of how this compound has been used to synthesize a specific molecule for research purposes?
A2: In a study exploring new methods for creating N-protected amino acid derivatives, researchers used this compound to react with the silver salt of dimesylamine (AgNMs2). [] This reaction produced CH3CH2CHBrC(O)NMs2, a novel compound that served as a reference standard in their analysis of chemical shifts during NMR spectroscopy. [] This highlights the utility of this compound as a building block in organic synthesis for generating new molecules with potential research applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


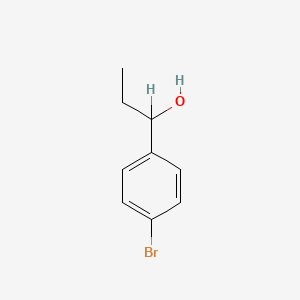
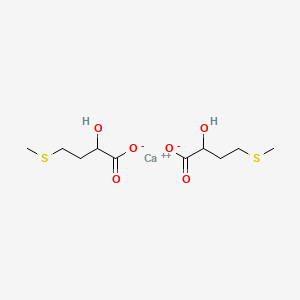
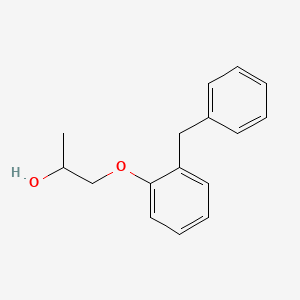

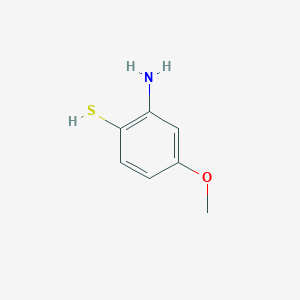
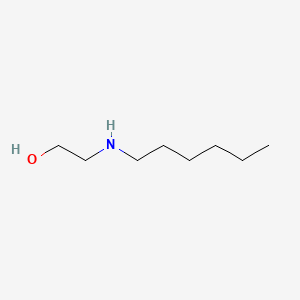
![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)



